molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No. B1436296
Key on ui cas rn: 358730-83-3
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
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Patent
US06657093B2

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](#N)[CH3:10].[Li].C1C[O:16]CC1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([CH3:10])=[O:16])=[CH:3][CH:4]=1 |^1:11|

Inputs

Step One
Name
Quantity
126.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[Li]
Name
Quantity
350 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled)
CUSTOM
Type
CUSTOM
Details
quantification of lithium consumption) of >98% (overall 7.5 h)
Duration
7.5 h
ADDITION
Type
ADDITION
Details
the reaction mixture is added to 200 g of water
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted once more with 100 ml of petroleum ether
DISTILLATION
Type
DISTILLATION
Details
The united organic phases are distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mol
AMOUNT: MASS 132.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06657093B2

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](#N)[CH3:10].[Li].C1C[O:16]CC1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([CH3:10])=[O:16])=[CH:3][CH:4]=1 |^1:11|

Inputs

Step One
Name
Quantity
126.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[Li]
Name
Quantity
350 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled)
CUSTOM
Type
CUSTOM
Details
quantification of lithium consumption) of >98% (overall 7.5 h)
Duration
7.5 h
ADDITION
Type
ADDITION
Details
the reaction mixture is added to 200 g of water
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted once more with 100 ml of petroleum ether
DISTILLATION
Type
DISTILLATION
Details
The united organic phases are distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mol
AMOUNT: MASS 132.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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